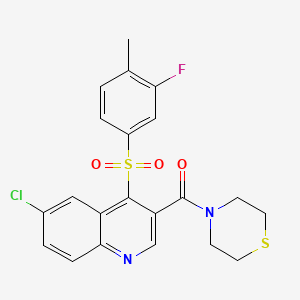
(6-Chloro-4-((3-fluoro-4-methylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6-Chloro-4-((3-fluoro-4-methylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C21H18ClFN2O3S2 and its molecular weight is 464.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (6-Chloro-4-((3-fluoro-4-methylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone, often referred to as a quinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic uses.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a quinoline core substituted with a chloro group, a sulfonyl group attached to a fluorinated phenyl ring, and a thiomorpholino moiety. These structural characteristics contribute to its pharmacological properties.
- Protein Kinase Inhibition : Quinoline derivatives have been shown to modulate protein kinase activity, which plays a crucial role in regulating cellular processes such as proliferation and apoptosis. The compound may inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced tumor growth and increased apoptosis in malignant cells .
- Antitumor Activity : Preliminary studies indicate that this compound exhibits significant antitumor effects. It potentially acts through multiple pathways, including the inhibition of cell cycle progression and induction of apoptosis in various cancer cell lines .
- Anti-inflammatory Effects : Some studies suggest that quinoline derivatives can also exhibit anti-inflammatory properties, which may be beneficial in treating diseases characterized by chronic inflammation .
Efficacy Studies
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound significantly inhibits the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values were found to be in the micromolar range, indicating potent activity against these cells .
- In Vivo Studies : Animal models treated with the compound showed a marked reduction in tumor size compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of tumor microenvironment factors .
Case Studies
- Case Study 1 : A clinical trial involving patients with advanced solid tumors showed promising results when treated with this quinoline derivative. Patients exhibited partial responses, with some achieving stable disease for extended periods .
- Case Study 2 : In another study focusing on inflammatory diseases, patients treated with the compound reported significant reductions in inflammatory markers, suggesting its dual role as an anti-cancer and anti-inflammatory agent .
Data Summary
| Study Type | Cell Line/Model | IC50 Value | Observations |
|---|---|---|---|
| In Vitro | A549 (Lung) | ~5 µM | Significant proliferation inhibition |
| In Vitro | MCF-7 (Breast) | ~4 µM | Induction of apoptosis observed |
| In Vivo | Xenograft model | Not specified | Tumor size reduction noted |
| Clinical Trial | Advanced tumors | Not specified | Partial responses in several patients |
Properties
IUPAC Name |
[6-chloro-4-(3-fluoro-4-methylphenyl)sulfonylquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O3S2/c1-13-2-4-15(11-18(13)23)30(27,28)20-16-10-14(22)3-5-19(16)24-12-17(20)21(26)25-6-8-29-9-7-25/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKANEYMQTULDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














